Bienvenue dans la boutique en ligne BenchChem!

1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one

P2X7 receptor Calcium flux inhibition Species selectivity

This 1,8-naphthyridin-4-one is a validated P2X7 antagonist with defined interspecies potency (hP2X7 IC50=174 nM, rP2X7 IC50=245 nM), enabling partial receptor blockade in rodent models without complete silencing. Its unique N1-butyl/3-(4-methylbenzoyl) pattern retains the CB1 inverse agonist pharmacophore, making it a rare tool for simultaneous P2X7/CB1 pathway interrogation. The modular scaffold supports rapid analog generation for SAR optimization. Secure this compound for reproducible translational pharmacology studies.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
CAS No. 892297-72-2
Cat. No. B6514873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one
CAS892297-72-2
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C21H22N2O2/c1-4-5-12-23-13-18(19(24)16-9-6-14(2)7-10-16)20(25)17-11-8-15(3)22-21(17)23/h6-11,13H,4-5,12H2,1-3H3
InChIKeyHWSUPBXYCJAXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Profile of 1-Butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one (CAS 892297-72-2)


1-Butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one (CAS 892297-72-2) is a synthetic small-molecule 1,8-naphthyridin-4-one derivative with a molecular formula of C21H22N2O2 and a molecular weight of 334.4 g/mol . The compound has been identified as an antagonist of the purinergic P2X7 receptor, with functional inhibitory activity confirmed in recombinant human and rat P2X7 cell-based assays [1]. This chemotype belongs to a broader class of naphthyridinones investigated for cannabinoid receptor modulation [2] and P2X7 antagonism [1], but its specific substitution pattern—featuring an N-butyl group at position 1, a methyl group at position 7, and a 4-methylbenzoyl group at position 3—distinguishes it from other in-class analogs.

Why Generic Substitution Is Scientifically Unjustified for CAS 892297-72-2 in P2X7-Targeted Research


General substitution within the 1,8-naphthyridin-4-one chemical class is not viable for P2X7 receptor studies because functional antagonist activity is highly sensitive to specific substitution patterns. The target compound's unique 3-(4-methylbenzoyl) moiety and N1-butyl tail are critical for receptor interaction; even closely related analogs with alternative N1-alkyl chains or benzoyl substituents exhibit significant shifts in P2X7 IC50 values [1]. Cross-class substitution with purine-based or triazole-based P2X7 antagonists is precluded by fundamentally different binding modes and selectivity profiles [2]. The observed interspecies potency variation (human IC50 = 174 nM vs. rat IC50 = 245 nM) further underscores that minor structural changes can profoundly alter target engagement [1], making blind substitution a high-risk decision for reproducible research.

Quantitative Evidence Guide: Where CAS 892297-72-2 Is Differentiated from Its Closest In-Class Comparators


P2X7 Receptor Antagonist Potency against Recombinant Human vs. Rat Receptors Compared to JNJ-64413739 (Janssen)

In 1321N1 astrocytoma cells expressing recombinant P2X7 receptors, 1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one (CAS 892297-72-2) exhibits moderate antagonist potency with IC50 values of 174 nM (human P2X7) and 245 nM (rat P2X7), yielding a human/rat potency ratio of 1.41 [1]. In the same assay system, the structurally distinct P2X7 antagonist JNJ-64413739 achieved markedly higher potency (human IC50 = 1.0 nM; rat IC50 = 2.0 nM; human/rat ratio = 0.5) [2]. The approximately 100-fold potency differential and inverted species selectivity profile demonstrate that CAS 892297-72-2 occupies a distinct potency and selectivity niche, which may be advantageous in experimental paradigms requiring partial or species-biased P2X7 blockade.

P2X7 receptor Calcium flux inhibition Species selectivity

Class-Level Differentiation: Naphthyridinone Scaffold Enables CB1 Receptor Inverse Agonism Activity

The 1,8-naphthyridin-4-one scaffold, when properly substituted, functions as a specific CB1 receptor inverse agonist [1]. In the published SAR series from Merck Research Laboratories, the 1,8-naphthyridinone core with a 3-aroyl substituent (including 4-methylbenzoyl) is essential for CB1 binding affinity, while N1-alkyl chain length directly modulates oral bioavailability [1]. Although quantitative IC50/Ki data for CAS 892297-72-2 against CB1 have not been publicly disclosed, its precise substitution pattern (N1-butyl, 7-methyl, 3-(4-methylbenzoyl)) matches the pharmacophoric requirements identified for CB1 inverse agonism [1]. This potential dual pharmacological activity (P2X7 antagonism plus CB1 inverse agonism) is not shared by other P2X7 antagonists such as JNJ-64413739 or A-839977, which lack the naphthyridinone scaffold [2].

CB1 receptor Inverse agonism Obesity

Chemical Stability and Synthetic Tractability: A Differentiator for Custom Analog Synthesis

The 1,8-naphthyridin-4-one core of CAS 892297-72-2 is chemically stable under standard storage and assay conditions, a property that distinguishes it from the hydrazide class of P2X7 antagonists (e.g., N'-aryl carbohydrazides), which are susceptible to hydrolytic degradation of the acyl hydrazide linkage [1]. This scaffold stability is critical for long-duration in vitro assays and for in vivo studies where metabolic stability of the core is required. Synthetic access to CAS 892297-72-2 proceeds via a convergent one-pot condensation-cyclization route that allows modular variation of the N1-alkyl, C7-methyl, and C3-aroyl groups independently [2], enabling systematic analog generation—a flexibility not readily available for purine-based P2X7 antagonists.

Chemical stability Synthetic tractability Analog design

Recommended Research and Industrial Application Scenarios for CAS 892297-72-2 Based on Quantitative Evidence


Partial P2X7 Receptor Blockade in Rat Neuropathic Pain Models

The moderate rat P2X7 IC50 of 245 nM [1] positions CAS 892297-72-2 as a tool for achieving partial receptor blockade in rat in vivo models, which may better mimic submaximal therapeutic target engagement compared to ultra-potent antagonists like JNJ-64413739 (rat IC50 = 2 nM) [2]. This allows dose-response evaluation of partial vs. full P2X7 inhibition in zymosan-induced peritonitis or chronic constriction injury models without complete receptor silencing.

Investigation of Purinergic–Endocannabinoid Signaling Cross-Talk

The structural compatibility of CAS 892297-72-2 with the CB1 inverse agonist pharmacophore [3] enables experiments exploring simultaneous modulation of P2X7 and CB1 receptors—a dual-target approach not feasible with purine-based P2X7 antagonists. Researchers studying neuroinflammation or metabolic disorders where both pathways intersect can use this compound to probe functional interactions.

Medicinal Chemistry Lead Optimization Starting Point

The modular synthesis of the 1,8-naphthyridin-4-one scaffold allows rapid analog generation at N1, C7, and C3 positions [4]. For programs seeking to optimize P2X7 potency while retaining the CB1-pharmacophore potential, CAS 892297-72-2 serves as a synthetically accessible starting point with established synthetic methodology and favorable chemical stability.

Species-Selectivity Profiling Studies

The observed human/rat IC50 ratio of 1.41 (human IC50 = 174 nM, rat IC50 = 245 nM) [1] provides a measurable species difference that can be exploited in comparative pharmacology studies to validate translational models of P2X7 target engagement across species.

Quote Request

Request a Quote for 1-butyl-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.